molecular formula C16H20N2O2S B2691665 N,N'-bis(4-methylbenzyl)sulfamide CAS No. 250165-80-1

N,N'-bis(4-methylbenzyl)sulfamide

Cat. No.: B2691665
CAS No.: 250165-80-1
M. Wt: 304.41
InChI Key: OXAKSKRODNNPQO-UHFFFAOYSA-N
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Description

N,N’-bis(4-methylbenzyl)sulfamide: is an organic compound with the chemical formula C16H20N2O2S It is a sulfamide derivative where two 4-methylbenzyl groups are attached to the nitrogen atoms of the sulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-methylbenzyl)sulfamide typically involves the reaction of 4-methylbenzylamine with sulfamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-methylbenzylamine+sulfamideN,N’-bis(4-methylbenzyl)sulfamide\text{4-methylbenzylamine} + \text{sulfamide} \rightarrow \text{N,N'-bis(4-methylbenzyl)sulfamide} 4-methylbenzylamine+sulfamide→N,N’-bis(4-methylbenzyl)sulfamide

Industrial Production Methods: In industrial settings, the production of N,N’-bis(4-methylbenzyl)sulfamide may involve optimized reaction conditions, such as the use of catalysts, specific temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-methylbenzyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N,N’-bis(4-methylbenzyl)sulfamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methylbenzyl)sulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N,N’-bis(4-chlorobenzyl)sulfamide
  • N,N’-bis(4-methoxybenzyl)sulfamide
  • N,N’-bis(4-nitrobenzyl)sulfamide

Comparison: N,N’-bis(4-methylbenzyl)sulfamide is unique due to the presence of the 4-methylbenzyl groups, which impart specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for distinct applications.

Properties

IUPAC Name

1-(4-methylphenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-13-3-7-15(8-4-13)11-17-21(19,20)18-12-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKSKRODNNPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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